molecular formula C12H20O6 B584116 Allyl 6-O-Allyl-α-D-galactopyranoside CAS No. 2595-09-7

Allyl 6-O-Allyl-α-D-galactopyranoside

Cat. No.: B584116
CAS No.: 2595-09-7
M. Wt: 260.286
InChI Key: OMKXRHOKCCXNSL-IIRVCBMXSA-N
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Scientific Research Applications

Allyl 6-O-Allyl-α-D-galactopyranoside is extensively used in various scientific research fields:

Safety and Hazards

The safety data sheet for a similar compound, Allyl α-D-Galactopyranoside, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6-O-Allyl-α-D-galactopyranoside involves the protection of hydroxyl groups in galactopyranoside followed by allylation. The reaction typically uses allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for research applications.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-O-Allyl-α-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Allyl 6-O-Allyl-α-D-galactopyranoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, affecting the enzymatic activity and subsequent biological processes .

Properties

CAS No.

2595-09-7

Molecular Formula

C12H20O6

Molecular Weight

260.286

IUPAC Name

(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

OMKXRHOKCCXNSL-IIRVCBMXSA-N

SMILES

C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O

Synonyms

2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside

Origin of Product

United States

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